Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate
Description
Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate is a heterocyclic compound featuring a dibenzo-fused 1,4-oxazepine core. The oxazepine ring contains oxygen and nitrogen atoms at positions 1 and 4, respectively, with an ethyl ester substituent at position 8 and a ketone group at position 11. This structure confers unique electronic and steric properties, distinguishing it from sulfur-containing analogs (e.g., thiazepines) and diazepines.
Properties
IUPAC Name |
ethyl 6-oxo-5H-benzo[b][1,4]benzoxazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-20-16(19)10-7-8-14-12(9-10)17-15(18)11-5-3-4-6-13(11)21-14/h3-9H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCOUKHKQBHHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate is a compound belonging to the dibenzo[b,f][1,4]oxazepine family, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a dibenzo[b,f][1,4]oxazepine core fused with an ethyl group and an oxo group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H13NO4 |
| Molecular Weight | 285.28 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant biological activities through various mechanisms:
- Histone Deacetylase Inhibition : this compound has been associated with the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and cancer progression. This inhibition can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
- Antigiardial Activity : Related compounds have demonstrated significant antigiardial activity against Giardia duodenalis, suggesting potential applications in treating parasitic infections.
Research Findings
Several studies have evaluated the biological activity of related compounds in the dibenzo[b,f][1,4]oxazepine class. Here are some notable findings:
- Anticancer Activity : A study indicated that derivatives of dibenzo[b,f][1,4]oxazepines showed promising results in inhibiting melanoma cell viability. The compounds were effective during prolonged exposure (48-72 hours), suggesting their potential as anticancer agents .
- Mechanistic Studies : Interaction studies have focused on understanding how these compounds modulate biological targets. For instance, investigations into their effects on cellular signaling pathways have highlighted their ability to influence apoptosis and cell cycle regulation.
- Comparative Analysis : A comparative study of various dibenzo[b,f][1,4]oxazepines revealed differences in their pharmacological profiles based on structural variations. This emphasizes the importance of specific functional groups in determining biological activity.
Case Studies
Several case studies illustrate the therapeutic potential of this compound and its analogs:
- Case Study 1 : A compound structurally similar to Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine was tested for its effects on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
- Case Study 2 : In a model of parasitic infection, a related dibenzo[b,f][1,4]oxazepine derivative demonstrated effective clearance of Giardia parasites in vitro. The study suggested that these compounds could serve as a basis for developing new treatments for giardiasis.
Comparison with Similar Compounds
Core Heterocyclic Ring Modifications
The substitution of oxygen (oxazepine) with sulfur (thiazepine) or additional nitrogen (diazepine) significantly alters physicochemical and biological properties:
- Impact of Heteroatoms :
- Oxazepine (O) : Higher polarity improves aqueous solubility but may reduce membrane permeability compared to thiazepines .
- Thiazepine (S) : Sulfur’s polarizability enhances receptor binding via van der Waals interactions, as seen in D2 dopamine antagonists .
- Diazepine (N) : Dual nitrogen atoms enable diverse hydrogen-bonding interactions, though synthetic routes are more complex .
Substituent Variations
Modifications at positions 8, 10, and 11 influence bioactivity and stability:
- Position 8 Modifications :
- Position 10/11 Modifications :
Physicochemical and Spectral Data
Preparation Methods
Key Steps:
- Preparation of 2-nitro-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine intermediates through nitration and cyclization of precursor compounds.
- Use of sodium amide or other strong bases in aprotic solvents (e.g., dry dioxane) to deprotonate amine groups and promote nucleophilic substitution or ring closure.
- Reactions often conducted under reflux conditions (70–85 °C) to ensure completion.
Oxidation to the 11-oxo (Ketone) Functionality
The ketone group at position 11 is introduced or maintained through controlled oxidation reactions.
Oxidation Methods:
- Use of oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to convert secondary alcohol intermediates into ketones.
- Reaction conditions are carefully controlled to prevent over-oxidation or degradation of the sensitive dibenzo[b,f]oxazepine ring system.
Additional functionalizations, such as nitro group introduction at position 2 or alkylation at position 10, are achieved via nucleophilic substitution or electrophilic aromatic substitution reactions.
Examples from Patents:
- Reaction of 8-chloro-2-nitro-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine with 3-dimethylaminopropyl chloride hydrochloride in aqueous sodium hydroxide and acetone under reflux to introduce aminoalkyl substituents.
- Formation of hydrochloride salts by saturation with dry hydrogen chloride gas to improve crystallinity and stability.
Purification and Isolation Techniques
Purification is typically achieved by repeated crystallizations from solvent mixtures such as ethanol, ether, acetone, and methanol. Filtration and washing steps with water or organic solvents remove impurities and unreacted starting materials.
Summary Table of Preparation Steps and Conditions
Detailed Research Findings
- The synthesis often begins with the preparation of 2-nitro-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine, which serves as a versatile intermediate. This compound can be obtained by nitration of the dibenzo[b,f]oxazepine core or by cyclization of nitro-substituted precursors.
- Alkylation at the 10-position with 3-dimethylaminopropyl chloride hydrochloride under basic aqueous acetone reflux conditions yields aminoalkyl derivatives, which can be further converted to hydrochloride salts by treatment with dry hydrogen chloride gas.
- Esterification to introduce the ethyl carboxylate group at position 8 is achieved by reacting the corresponding acid or acid chloride with ethanol, often facilitated by acid catalysts or base-promoted alkylation.
- Oxidation to the ketone at position 11 is typically carried out using mild oxidizing agents to avoid ring degradation, with PCC being a preferred reagent due to its selectivity.
- Purification by repeated crystallization from mixed solvents such as ethanol and ether improves product purity and yields well-defined crystalline materials suitable for further use or analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
